![molecular formula C42H83NO3 B7796868 N-tetracosanoylsphingosine CAS No. 73354-07-1](/img/structure/B7796868.png)
N-tetracosanoylsphingosine
Overview
Description
N-tetracosanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as tetracosanoyl. It has a role as a mouse metabolite. It is a N-acylsphingosine, a Cer(d42:1) and a N-(very-long-chain fatty acyl)-sphingoid base. It is functionally related to a tetracosanoic acid.
Scientific Research Applications
Lipid Extraction and Chromatography : The development of new techniques for isolating compounds like N-tetracosanoylsphingosine involves using one chromatography step resulting in quantitative recovery of neutral glycosphingolipids and lysoglycosphingolipids. This method is crucial for analyzing these compounds in biological samples and has potential implications in understanding metabolic pathways in normal and pathological tissues, such as Gaucher and Krabbe's disease (Bodennec, Pelled, & Futerman, 2003).
Biomedical Coatings : Research into silica/silane reaction systems has implications for the application of organosilanes in improving the properties of biomedical materials and coatings, potentially affecting the delivery and efficacy of therapeutics and the performance of medical implants (Goerl, Hunsche, Mueller, & Koban, 1997).
Epoxy Coating Enhancements : The addition of SiO2-graphene oxide hybrid inorganic nanofillers into epoxy coatings, which might include organosilanes like N-tetracosanoylsphingosine, has been shown to significantly increase adhesion strength and corrosion protection, demonstrating the importance of ceramides in advanced coating technologies (Pourhashem, Vaezi, & Rashidi, 2017).
Molecular Studies and Drug Design : The study and synthesis of N-acylsphingosines like N-tetracosanoylsphingosine are crucial for understanding the structure and function of these molecules in biological systems. Such knowledge is fundamental for drug discovery, particularly for diseases related to lipid metabolism or cell membrane integrity (Ali, Ahmed, Saleem, & Khan, 2006).
Cell Proliferation and Cancer Research : Certain types of sphingosines, which are closely related to ceramides like N-tetracosanoylsphingosine, have been found to stimulate cellular proliferation and could act synergistically with growth factors to induce cell division. This has significant implications in understanding cell biology, signaling, and potentially in strategies for cancer treatment (Zhang, Buckley, Gibson, & Spiegel, 1990).
properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+/t40-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVVOYPTFQEGPH-AUTSUKAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cer(d18:1/24:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004956 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | Cer(d18:1/24:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004956 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-tetracosanoylsphingosine | |
CAS RN |
34435-05-7 | |
Record name | C24-Ceramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34435-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cer(d18:1/24:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004956 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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